molecular formula C21H21N3O5S B2567147 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide CAS No. 893996-95-7

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide

Cat. No.: B2567147
CAS No.: 893996-95-7
M. Wt: 427.48
InChI Key: CPDKMRRIRPRNFZ-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a sophisticated organic compound designed for research applications, featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group and a 4-methyl moiety . The structure is further modified by an ethyl linker bonded to a 4-nitrobenzamide group, enhancing its potential for selective interactions in medicinal chemistry and agrochemical research . Its well-defined molecular architecture offers advantages in synthetic versatility, enabling precise modifications for structure-activity relationship (SAR) studies . The nitro and dimethoxy substituents are key contributors to the compound's lipophilicity and electronic properties, making it a valuable candidate for probing biological targets or serving as a key intermediate in pharmaceutical development . This compound is particularly suited for research requiring structurally complex, heterocyclic scaffolds. Thiazole-based compounds, like this one, have been reported to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a versatile scaffold for hit-to-lead optimization campaigns . The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-19(10-11-22-20(25)14-4-7-16(8-5-14)24(26)27)30-21(23-13)15-6-9-17(28-2)18(12-15)29-3/h4-9,12H,10-11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDKMRRIRPRNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Nitrobenzamide Group: The nitrobenzamide moiety can be synthesized by nitration of benzamide, followed by coupling with the thiazole intermediate through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases due to its ability to modulate specific biochemical pathways.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle and Substituent Variations

The thiazole ring in the target compound distinguishes it from analogs with triazole, benzothiazole, or pyrimidine cores. Key structural analogs include:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity Reference
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide 1,3-Thiazole 3,4-Dimethoxyphenyl, 4-nitrobenzamide ~445.5 g/mol* Not reported (structural focus)
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl 315.4 g/mol Synthetic intermediate
N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Triazole + Benzothiazole 2-Nitrobenzamide, benzyltriazole ~500–550 g/mol Moderate antimicrobial activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethylbenzenesulfonamide 1,3-Thiazole 3,4-Dimethylbenzenesulfonamide 446.6 g/mol Not reported (sulfonamide class)
N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide 1,3-Thiazole Thiophene, 4-methylbenzamide 489.6 g/mol Research compound (no data)

*Calculated based on molecular formula.

Key Observations:
  • Thiazole vs. Triazole/Benzothiazole : Thiazole-based compounds (e.g., target compound, G856-3202 ) may exhibit enhanced metabolic stability compared to triazole derivatives due to reduced susceptibility to oxidative degradation .
  • Nitrobenzamide vs. Sulfonamide analogs (e.g., G856-3202) may offer better solubility due to ionizable sulfonyl groups .

Spectral Characterization

  • IR Spectroscopy: The target compound’s nitro group would show strong absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching). The absence of C=O bands in thiazole intermediates (cf. ) confirms successful cyclization .
  • NMR Spectroscopy : The 3,4-dimethoxyphenyl group would exhibit aromatic proton signals at δ 6.7–7.1 ppm, while the nitrobenzamide’s protons resonate downfield (δ 8.0–8.3 ppm) due to electron withdrawal .

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological properties, and relevant research findings.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C22H26N2O4S
  • Molecular Weight: 446.6 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the Thiazole Ring: This involves the reaction of appropriate precursors under controlled conditions.
  • Functionalization: The thiazole is then functionalized with the dimethoxyphenyl and methyl groups.
  • Linker Introduction: An ethyl linker is added to connect the thiazole to the benzamide moiety.
  • Final Modification: The introduction of the nitro group completes the synthesis.

Each step requires specific reaction conditions to ensure high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with DNA and inhibit cellular processes such as replication and repair. The presence of the thiazole ring and nitro group may enhance its reactivity towards biological targets.

Case Studies

  • In Vitro Studies:
    • In vitro assays demonstrated that similar thiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. These studies often utilize cell viability assays to measure the effectiveness of the compound against cancer cells.
  • Mutagenicity Testing:
    • A study on related compounds indicated potential mutagenic effects in bacterial models, suggesting that structural analogs could also possess similar properties . This highlights the need for thorough mutagenicity assessments for safety evaluations.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInhibition of PARP-1 leading to enhanced DNA damage response
CytotoxicitySignificant reduction in cell viability in cancer linesIn vitro studies
MutagenicityPotential mutagenic effects observed in bacterial models

Q & A

Basic: What synthetic strategies are recommended for preparing N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 3,4-dimethoxyacetophenone with thiourea and a methyl-substituted α-haloketone to form the 4-methylthiazole ring, as demonstrated in analogous thiazole syntheses .

Amide Coupling : Use 4-nitrobenzoyl chloride and the amine derivative (2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethylamine) in a Schotten-Baumann reaction. Pyridine or DCM is typically employed as a solvent to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol or ethanol) are effective for isolating the final product .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the 3,4-dimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons) and the nitrobenzamide moiety (aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify the molecular ion peak (e.g., m/z 469.12 for C22_{22}H23_{23}N3_3O5_5S) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amide NH and nitro group) .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., restricted rotation of the nitrobenzamide group) or solvent effects. Strategies include:

  • Variable-Temperature NMR : Conduct experiments at 25°C to 80°C to observe coalescence of split peaks, indicating rotational barriers .
  • DFT Calculations : Compare experimental 1H^1H NMR shifts with computed values (using Gaussian or ORCA) to identify conformational preferences .
  • 2D NMR (COSY, NOESY) : Map coupling interactions to distinguish between structural isomers or impurities .

Advanced: What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer:

  • Enzyme Inhibition : The thiazole and nitro groups suggest potential inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), as seen in nitazoxanide derivatives. Assay using Clostridium difficile or Giardia lysates to measure NADPH oxidation .
  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. The 3,4-dimethoxyphenyl moiety may modulate tubulin polymerization, similar to combretastatin analogs .
  • Computational Docking : Use AutoDock Vina to predict binding to PFOR (PDB: 1PFO) or β-tubulin (PDB: 1SA0) .

Advanced: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
  • Prodrug Derivatization : Introduce phosphate or PEG groups at the nitrobenzamide’s para-position to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .

Advanced: What strategies optimize yield in the thiazole ring-forming step?

Methodological Answer:

  • Catalyst Screening : Test iodine or FeCl3_3 to accelerate cyclocondensation of thiourea and α-haloketone .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 15 min) while maintaining yields >80% .
  • In Situ Monitoring : Use FTIR to track thiourea C=S bond disappearance (peak ~1100 cm1^{-1}) .

Advanced: How do substituents (e.g., 3,4-dimethoxy vs. 4-nitro) influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified substituents (e.g., 3,4-dihydroxy or 4-cyano groups) and compare IC50_{50} values in enzyme assays .
  • LogP Measurements : Determine partition coefficients (shake-flask method) to correlate hydrophobicity with membrane permeability .
  • Electron-Withdrawing Effects : The nitro group enhances electrophilicity, potentially increasing interactions with cysteine residues in enzyme active sites .

Advanced: What stability tests are critical for long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient) .
  • Oxidative Stability : Treat with H2_2O2_2 (3% v/v) and identify degradation products (e.g., nitro-to-amine reduction) via LC-MS .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding mode stability with PFOR .
  • ADMET Prediction : Use SwissADME to predict bioavailability, CYP inhibition, and hERG liability .
  • QSAR Models : Correlate substituent Hammett constants (σ) with antibacterial activity .

Advanced: What mechanistic insights explain conflicting biological activity data across cell lines?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on responsive vs. non-responsive cells (e.g., HepG2 vs. A549) to identify differentially expressed targets (e.g., ABC transporters) .
  • Metabolomics : Use LC-HRMS to map changes in TCA cycle intermediates or glutathione levels, indicating redox stress .
  • CRISPR Knockout : Validate target engagement by deleting putative receptors (e.g., PFOR) and assessing resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.